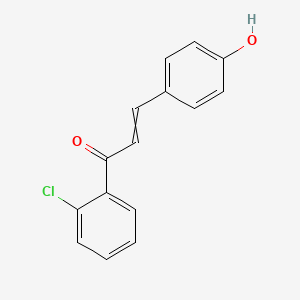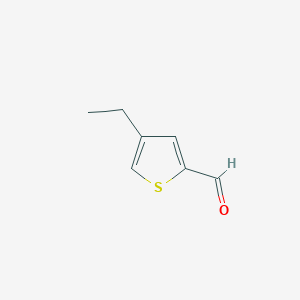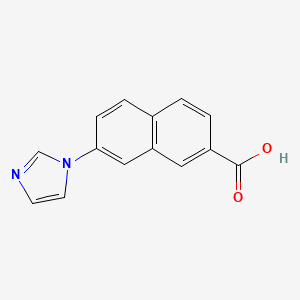
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a piperidine ring attached to a pyrimidine ring, which is further connected to a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 6-(Piperidin-1-yl)pyrimidin-4-amine with hydrazine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to prevent oxidation. Sodium hydride is often used as a base to deprotonate the amine, facilitating the nucleophilic attack on the hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while nucleophilic substitution on the piperidine ring can introduce various functional groups .
Applications De Recherche Scientifique
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: It is studied for its potential to modulate biological pathways and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in the context of anticancer research, it binds to Hsp90, disrupting its interaction with Cdc37. This inhibition leads to the destabilization of several oncogenic proteins, ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Piperidin-1-yl)pyrimidin-4-amine: Similar structure but lacks the hydrazine group.
2-((6-(Piperidin-1-yl)pyrimidin-4-yl)oxy)acetic acid: Contains an acetic acid group instead of hydrazine.
2-methyl-4-[6-(piperidin-1-yl)pyrimidin-4-yl]-1$l^{6},4-thiomorpholine-1,1-dione: Features a thiomorpholine ring and a sulfone group.
Uniqueness
The presence of the hydrazine group in 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H15N5 |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
(6-piperidin-1-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H15N5/c10-13-8-6-9(12-7-11-8)14-4-2-1-3-5-14/h6-7H,1-5,10H2,(H,11,12,13) |
Clé InChI |
GNMVDRDYUPNLKB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=NC(=C2)NN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

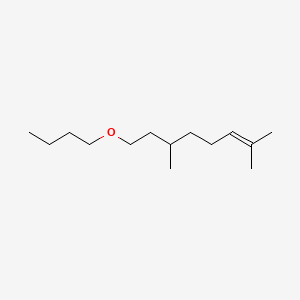


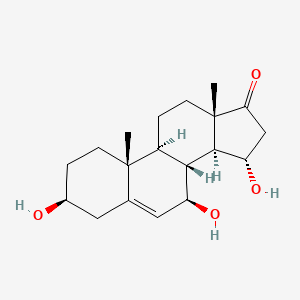

![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-](/img/structure/B8750637.png)
![4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B8750645.png)
